

AZD5597 In Vitro Potency and IC50 Values: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent, small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1 and CDK2.[1] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK1 and CDK2, **AZD5597** disrupts the normal progression of the cell cycle, leading to an arrest in cell division and subsequent anti-proliferative effects. This technical guide provides a comprehensive overview of the in vitro potency of **AZD5597**, including its IC50 values against key kinases and cancer cell lines, detailed experimental protocols for the assays used to determine these values, and a visualization of the targeted signaling pathway.

In Vitro Potency of AZD5597

The in vitro potency of **AZD5597** has been evaluated through enzymatic assays against isolated kinases and in cell-based assays to determine its anti-proliferative activity.

Enzymatic Activity

AZD5597 demonstrates high potency against CDK1 and CDK2.



Target	IC50 (nM)
CDK1	2
CDK2	2

Table 1: Enzymatic IC50 values for AZD5597 against CDK1 and CDK2.[1][2]

Anti-proliferative Activity

The anti-proliferative effects of **AZD5597** have been assessed in cancer cell lines, with the IC50 value determined for the human colon cancer cell line LoVo.

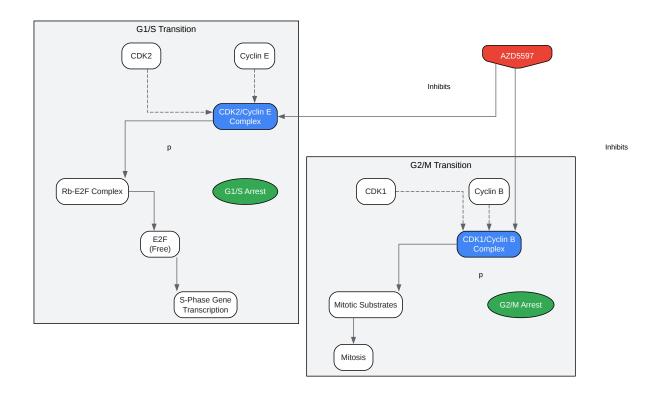
Cell Line	Cancer Type	IC50 (nM)
LoVo	Colon Carcinoma	39

Table 2: Anti-proliferative IC50 value for AZD5597 in the LoVo cancer cell line.[1][2]

Signaling Pathway

AZD5597 exerts its anti-cancer effects by inhibiting the CDK1/Cyclin B and CDK2/Cyclin E complexes. These complexes are essential for the G2/M and G1/S transitions of the cell cycle, respectively. Inhibition of these kinases prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest.





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Caption: Mechanism of action of AZD5597 on the cell cycle.

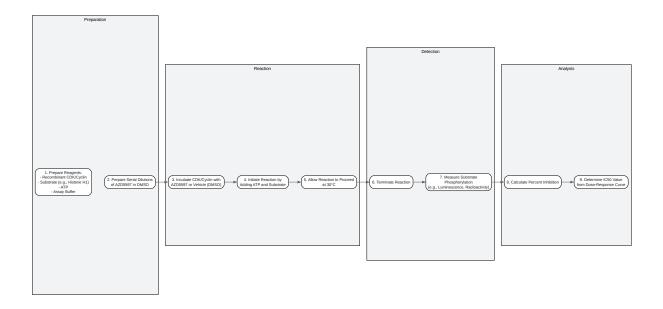
Experimental Protocols

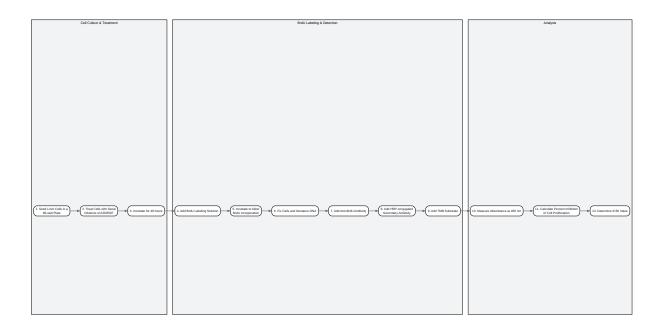
The following are detailed methodologies for the key in vitro experiments used to characterize the potency of **AZD5597**.

CDK1/Cyclin B and CDK2/Cyclin E Kinase Assays

These assays are designed to measure the direct inhibitory effect of **AZD5597** on the enzymatic activity of the target CDK complexes.







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References

- 1. The discovery of AZD5597, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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